molecular formula C7H8N2O2 B1294320 2-Amino-N-hydroxybenzamide CAS No. 5623-04-1

2-Amino-N-hydroxybenzamide

Cat. No.: B1294320
CAS No.: 5623-04-1
M. Wt: 152.15 g/mol
InChI Key: VMKPDXOZTSISIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-hydroxybenzamide is a chemical compound of interest in biomedical and cancer research. A key area of investigation involves its structural derivatives, such as 2-methoxy-5-amino-N-hydroxybenzamide, which have been shown to sensitize resistant colon cancer cells to apoptosis (programmed cell death) induced by TRAIL (TNF-related apoptosis-inducing ligand) . The research value of this compound family lies in its potential to overcome treatment resistance. Studies indicate that its derivative operates by inducing endoplasmic reticulum stress, which subsequently upregulates the expression of Death Receptor 5 (DR5) on cancer cells and reduces the expression of survivin, an inhibitor of apoptosis protein . This dual mechanism—enhancing the pro-death receptor and suppressing a pro-survival protein—makes cancer cells vastly more vulnerable to the body's own natural anti-tumor signals, paving the way for novel therapeutic strategies . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKPDXOZTSISIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063964
Record name Benzamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-04-1
Record name 2-Aminobenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic hydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Aminobenzohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-amino-N-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-AMINOBENZOYLHYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOQ2I7HZ9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization Strategies for 2 Amino N Hydroxybenzamide

Established Synthetic Pathways for 2-Amino-N-hydroxybenzamide

Isatoic Anhydride-Mediated Synthesis with Hydroxamic Acids

A prevalent and efficient method for synthesizing this compound derivatives involves the reaction of isatoic anhydride (B1165640) with various hydroxamic acids. figshare.comtandfonline.comresearchgate.net This one-pot synthesis is valued for its good to excellent yields and straightforward procedure. researchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at room temperature. researchgate.net

The general mechanism involves the nucleophilic attack of the hydroxamic acid on the carbonyl group of isatoic anhydride. This leads to the opening of the anhydride ring and subsequent formation of the this compound scaffold. researchgate.net A plausible mechanism suggests that the nitrogen of the hydroxamic acid attacks the C-4 position of the isatoic anhydride. researchgate.net This pathway has been successfully employed to generate a series of novel this compound derivatives by reacting different alkyl and aryl hydroxamic acids with isatoic anhydride. researchgate.net

Reactant 1Reactant 2Product ClassReference
Isatoic AnhydrideHydroxamic AcidsThis compound derivatives researchgate.net

Multi-Step Synthesis Approaches from Precursors (e.g., Salicylic (B10762653) Acid and Diamine Intermediates)

Alternative synthetic strategies for this compound and its analogs often begin with more common precursors like salicylic acid. These multi-step approaches offer flexibility in introducing various substituents.

One such approach involves the conversion of salicylic acid to an activated derivative, such as a salicyl chloride, which can then be reacted with an appropriate amine intermediate. For instance, 2-hydroxybenzamides can be synthesized from salicylic acid by first converting it to its acid chloride using thionyl chloride (SOCl₂). researchgate.net This is followed by reaction with an amine. researchgate.net While this example leads to N-substituted 2-hydroxybenzamides, modification of the starting materials and subsequent steps can lead to the desired this compound structure.

Another multi-step route starts with the synthesis of substituted 2-hydroxybenzoic acids, which can then be further manipulated. For example, 4-(substituted-benzylamino)-2-hydroxybenzoic acids have been synthesized and used as precursors for more complex heterocyclic systems. nih.gov

The synthesis of derivatives can also be achieved starting from methyl salicylate, which can react with various amino alcohols or diamines. semanticscholar.org These reactions can be performed using conventional heating or microwave irradiation, sometimes in the presence of a catalyst like tetrabutylammonium (B224687) bromide. semanticscholar.org These methods can yield mono- and bis-derivatives of salicylic acid, which can serve as intermediates for further derivatization. semanticscholar.org

Design and Synthesis of Novel this compound Derivatives

Rational Design Principles for Analog Development

The design of novel this compound derivatives is often guided by the principles of rational drug design, which utilize structural biology and computational chemistry to create compounds with improved properties. annualreviews.org A key strategy involves modifying the core structure to enhance interactions with biological targets. annualreviews.orgnih.gov

Structure-based design is a powerful approach where the three-dimensional structure of a target protein is used to design molecules that can bind to it with high affinity and selectivity. nih.gov This involves identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, and incorporating them into the designed molecules. For example, the N-hydroxy amide moiety is a known zinc-binding group, which is a critical feature for inhibitors of enzymes like histone deacetylases (HDACs). nih.gov

Another design principle is scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold while retaining the key interacting groups. This can lead to the discovery of novel chemical classes with improved properties. nih.gov Computational modeling, including quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations, plays a crucial role in the in silico screening of virtual libraries of compounds and in predicting their binding affinities and selectivities before their actual synthesis. mdpi.com

Design PrincipleApplicationKey FeatureReference
Structure-Based DesignDesigning enzyme inhibitorsIncorporating zinc-binding groups nih.govnih.gov
Scaffold HoppingDiscovering novel chemical classesReplacing core structure while retaining key groups nih.gov
Computational ModelingIn silico screening and predictionPredicting binding affinities mdpi.com

Advanced Synthetic Transformations and Mechanistic Considerations

The synthesis of novel this compound derivatives often requires advanced synthetic transformations and a thorough understanding of reaction mechanisms. Multi-component reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. nih.gov

For the synthesis of the hydroxamic acid functionality, a common method involves the activation of a carboxylic acid intermediate, for example with N,N'-carbonyldiimidazole (CDI), followed by reaction with hydroxylamine (B1172632) hydrochloride. tandfonline.com

Mechanistic considerations are vital for optimizing reaction conditions and predicting potential side products. For instance, in the reaction between isatoic anhydride and hydroxamic acids, understanding the regioselectivity of the nucleophilic attack is crucial for ensuring the formation of the desired 2-aminobenzamide (B116534) product. researchgate.net Similarly, in copper-catalyzed reactions for the synthesis of 2-hydroxybenzamides, the proposed mechanism involves the formation of a copper-amide complex that facilitates the hydroxylation step. researchgate.net

The synthesis of complex derivatives often involves the protection and deprotection of functional groups. For example, a benzyloxy group can be used to protect the hydroxamic acid moiety, which can later be removed by catalytic hydrogenation using palladium on carbon (Pd/C). nih.gov

Molecular Mechanisms of Action and Biological Pathways of 2 Amino N Hydroxybenzamide Derivatives

Enzyme Inhibition Profiling by 2-Amino-N-hydroxybenzamide Analogs

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.comacs.org The 2-aminobenzamide (B116534) moiety is a recognized zinc-binding group (ZBG) that can chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition. nih.govresearchgate.net This interaction forms the basis for the anticancer and other therapeutic effects of many this compound derivatives. researchgate.net These derivatives can exhibit a range of inhibitory profiles, from broad-spectrum pan-HDAC inhibition to highly selective targeting of specific HDAC isoforms.

Pan-HDAC inhibitors are compounds that inhibit multiple HDAC isoforms across different classes. Several N-hydroxybenzamide derivatives have demonstrated this broad-spectrum activity. rsc.org For instance, a series of N-(2-aminophenyl)-2-arylquinoline-4-carboxamide derivatives showed pan-HDAC inhibitory activity against HCT116 and HT-29 cancer cell lines at a concentration of 100 μM. nih.gov One particular compound from this series, 12e , exhibited a pan-HDAC IC50 value of 85.75 µM in the HCT116 cell line. nih.gov Similarly, the development of N-hydroxycinnamamide-based HDAC inhibitors, structurally related to N-hydroxybenzamides, has yielded compounds with broad inhibitory action. rsc.org For example, the approved drug Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor, serves as a common benchmark in these studies and shows no significant selectivity among class I and class IIb HDACs. rsc.orgaun.edu.eg Another study on triazolopyridine derivatives identified compound 19 as a pan-HDAC inhibitor. nih.gov

Table 1: Pan-HDAC Inhibitory Activity of Selected this compound Analogs

CompoundDescriptionCell LineInhibitory Activity (IC50)Source
Compound 12eN-(2-aminophenyl)-2-arylbenzo[h]quinoline-4-carboxamide derivativeHCT11685.75 ± 7.49 μM nih.gov
Compound 194-(((5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)- nih.govibles.orggoogle.comtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide-Identified as a pan-HDAC inhibitor nih.gov
SAHA (Vorinostat)Reference pan-HDAC inhibitor-Inhibits multiple HDAC isoforms without significant selectivity rsc.orgaun.edu.eg

The development of selective HDAC inhibitors is a key strategy to enhance therapeutic efficacy and reduce side effects associated with pan-HDAC inhibition. acs.org Derivatives of this compound have been engineered to selectively target specific HDAC classes or individual isoforms.

Class I-Selective Inhibition: Many 2-aminoanilide-based compounds are selective for Class I HDACs (HDAC1, 2, and 3). acs.orgresearchgate.net This selectivity is often achieved by exploiting a "foot pocket" near the active site that is unique to these isoforms. acs.orgresearchgate.net Mocetinostat and Entinostat (MS-275) are well-known examples of 2-aminobenzamide derivatives that are selective for HDAC1-3. acs.org Further modifications have led to compounds with even greater selectivity within Class I. For example, compound 14 with a bulky branched cap group showed a 10-fold and 20-fold higher potency for HDAC1 compared to HDAC2 and HDAC3, respectively. acs.org A novel series of pyrazine-linked 2-aminobenzamides were also found to be highly selective for HDAC1, 2, and 3 over other HDAC subtypes. acs.org

HDAC3-Selective Inhibition: Researchers have discovered that substitutions on the 2-aminobenzamide scaffold can confer high selectivity for HDAC3. A 2-methylthiobenzamide derivative (Compound 16 ) was found to inhibit HDAC3 with an IC50 of 29 nM and demonstrated over 690-fold selectivity against HDAC1. researchgate.net Interestingly, a subtle change to a 2-hydroxybenzamide group in a similar compound (Compound 20 ) resulted in a loss of selectivity, potently inhibiting HDAC1, 2, and 3. researchgate.net X-ray crystallography revealed that these compounds adopt different binding modes with the catalytic zinc ion, explaining the significant difference in selectivity. researchgate.net

HDAC6-Selective Inhibition: HDAC6, a class IIb enzyme, is a prime target due to its role in deacetylating non-histone proteins like α-tubulin. mdpi.com The active site of HDAC6 has a wider and shallower surface area, which allows for the design of selective inhibitors. mdpi.com Based on this, a series of 2,4-imidazolinedione derivatives were developed as HDAC6-selective inhibitors. researchgate.net Compound 10c from this series showed potent HDAC6 inhibitory activity and effectively increased the acetylation of α-tubulin with minimal effect on histone H3 acetylation. researchgate.net

HDAC1/3 Dual Inhibition: Some N-hydroxycinnamamide-based derivatives, which are structurally related to benzamides, exhibit dual selectivity for HDAC1 and HDAC3. aun.edu.eg Compound 11r from this class showed an IC50 of 11.8 nM for HDAC1 and 3.9 nM for HDAC3, making it significantly more potent against these isoforms compared to HDAC2 and HDAC6. aun.edu.eg

Table 2: Selective HDAC Inhibition by this compound Derivatives

CompoundSelectivityTargetInhibitory Activity (IC50)Source
Entinostat (MS-275)Class IHDAC1-3nM range against HDAC1 acs.org
Compound 16Isoform-specificHDAC329 nM researchgate.net
Compound 10cIsoform-specificHDAC6Good inhibitory activity researchgate.net
Compound 11rDual IsoformHDAC1/HDAC311.8 nM (HDAC1), 3.9 nM (HDAC3) aun.edu.eg

Combining HDAC inhibition with the modulation of other cancer-relevant pathways in a single molecule is an emerging therapeutic strategy. nih.gov The Janus kinase (JAK) family of tyrosine kinases is involved in signaling pathways that are often dysregulated in cancer. nih.gov Researchers have rationally designed dual JAK/HDAC inhibitors by merging the pharmacophores of known JAK and HDAC inhibitors. nih.govscialert.net

A series of triazolopyridine-based derivatives were synthesized to act as dual JAK/HDAC inhibitors. nih.gov In this design, the triazolopyridine core acts as the JAK-inhibiting scaffold, while an N-hydroxybenzamide moiety serves as the zinc-binding group for HDAC inhibition. researchgate.net Compound 19 from this series, 4-(((5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)- nih.govibles.orggoogle.comtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide, was identified as a potent pan-HDAC and dual JAK1/2 inhibitor, demonstrating cytotoxicity against cancer cell lines. nih.govscialert.netresearchgate.net Molecular docking simulations confirmed that this compound fits well into the active sites of both HDAC and JAK proteins. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers, playing a key role in producing prostaglandins (B1171923) that promote cell growth and survival. researchgate.netacs.org Unlike the constitutively expressed COX-1, COX-2 is inducible, making it an attractive target for selective inhibitors to reduce inflammation and inhibit cancer progression with potentially fewer gastrointestinal side effects. researchgate.nettandfonline.com

A derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide (termed 2-14), has been shown to negatively regulate the COX-2/prostaglandin (B15479496) E₂ (PGE₂) pathway. researchgate.netacs.org Studies on the HT-115 human colorectal cancer (CRC) cell line, which overexpresses COX-2, showed that treatment with compound 2-14 resulted in a significant, dose-dependent inhibition of cell proliferation. researchgate.net This effect was associated with the inhibition of COX-2 expression, while COX-1 expression remained unaffected. researchgate.netacs.org Furthermore, this compound was also shown to reduce COX-2 expression in a mouse model of colitis-associated colon cancer. Interestingly, compound 2-14 also exhibited anti-proliferative effects in a COX-deficient CRC cell line, suggesting that its anticancer activity occurs through both COX-2-dependent and -independent mechanisms. researchgate.net

Beyond their well-documented effects on HDACs and COX-2, derivatives of this compound have been found to interact with a variety of other enzyme systems, highlighting their diverse pharmacological profiles.

Serine Protease Inhibition (Factor Xa and Thrombin): Factor Xa (fXa) and thrombin are critical serine proteases in the blood coagulation cascade, making them key targets for antithrombotic agents. nih.govresearchgate.net Several novel 2-aminobenzamide derivatives have been synthesized and evaluated as potential inhibitors of these enzymes. nih.govresearchgate.net Inspired by the structure of Betrixaban, an established fXa inhibitor, new series of 2-aminobenzamides were developed. nih.gov Docking studies suggest that these compounds act as potential inhibitors of fXa. nih.gov Another study reported N2-thiophenecarbonyl- and N2-tosylanthranilamides that concentration-dependently inhibited the activities of both thrombin and fXa. researchgate.net The compound N-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide (21) was identified as the most active in this series. researchgate.net

Urease and Cholinesterase Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by urease-producing bacteria. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for neurotransmission and are targets in the management of Alzheimer's disease. google.com A study on mono- and di-substituted anthranilamide derivatives revealed their potential as dual inhibitors of both cholinesterases and urease. google.com Compound 3l was identified as a potent dual cholinesterase inhibitor (IC50 of 2.2 µM for AChE and 9.8 µM for BChE), while compound 3n was the most effective urease inhibitor (IC50 = 16.33 µM). google.com

Other Enzyme Interactions: The 2-aminobenzamide scaffold has been incorporated into inhibitors targeting other important enzyme classes.

Kinase Inhibitors: Molinspiration calculations on some 2-aminobenzamide derivatives predicted good scores for kinase inhibition. ibles.org Dual inhibitors targeting both FAK kinase and HDAC2 have been developed, where the 2-aminobenzamide group serves as the ZBG for HDAC. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition: A class of indol-4-one (B1260128) and indazol-4-one derived 2-aminobenzamides was found to have strong binding affinity to Hsp90, a chaperone protein critical for the stability of many oncogenic proteins. acs.org

Aromatic Amino Acid Hydroxylases (AAAHs): Interestingly, some HDAC inhibitors have been found to have off-target effects. However, Mocetinostat, an N-(2-aminophenyl)-benzamide type HDAC inhibitor, was found to be completely inactive against all aromatic amino acid hydroxylases, suggesting a degree of selectivity.

Caspase Inhibitors: Substituted 2-aminobenzamide derivatives of aspartic acid have been investigated as novel inhibitors of caspases, a family of proteases central to apoptosis.

Table 3: Inhibitory Activity of this compound Derivatives on Other Enzyme Systems

Enzyme SystemCompound ExampleFindingSource
Factor Xa / ThrombinN-(3′-amidinophenyl)-2-((thiophen-2′′-yl)carbonylamino)benzamide (21)Inhibited both thrombin and Factor Xa activity. researchgate.net
Cholinesterases (AChE/BChE)Compound 3lIC50 = 2.2 µM (AChE), 9.8 µM (BChE) google.com
UreaseCompound 3nIC50 = 16.33 µM google.com
FAK Kinase / HDAC2Pyridinyl-1,2,4-triazoles with 2-aminobenzamide ZBGDual inhibition of FAK and HDAC2. nih.gov
Hsp90Indazol-4-one derived 2-aminobenzamidesNanomolar antiproliferative activity via Hsp90 inhibition. acs.org

Histone Deacetylase (HDAC) Inhibition Mechanisms

Cellular and Subcellular Responses to this compound Compounds

Derivatives of this compound trigger a range of cellular and subcellular responses that are central to their biological activities. These responses include the activation of programmed cell death, regulation of the cell division cycle, induction of cellular stress, and interaction with specific molecular targets.

Modulation of Apoptotic Pathways and Cell Cycle Regulation

This compound derivatives have been shown to exert significant influence over cell cycle progression and apoptosis, primarily in cancer cell models. A notable derivative, 2-methoxy-5-amino-N-hydroxybenzamide, referred to in some studies as 2-14, is significantly more potent than its parent compound, mesalamine, in halting the proliferation of colorectal cancer (CRC) cells. nih.gov

This inhibition is achieved by inducing a cell cycle block at the G0/G1 phase, which prevents cells from entering the DNA synthesis (S) phase. nih.govportlandpress.com The mechanism behind this arrest involves the downregulation of cyclin D1, a key protein that promotes the transition from G1 to S phase. nih.gov

Furthermore, these compounds can sensitize cancer cells to apoptosis, or programmed cell death. The derivative 2-14 enhances the sensitivity of CRC cells to apoptosis induced by the TNF-related apoptosis-inducing ligand (TRAIL). nih.govmdpi.com This sensitization occurs through two primary mechanisms:

Upregulation of Death Receptors : The compound promotes the expression of Death Receptor 5 (DR5) on the cell surface in a process dependent on the ERK signaling pathway. nih.govmdpi.com Increased DR5 levels make the cells more responsive to the apoptotic signals delivered by TRAIL.

Downregulation of Anti-Apoptotic Proteins : The compound facilitates the ubiquitination and subsequent degradation by the proteasome of survivin, an anti-apoptotic protein that protects cancer cells from cell death. nih.govmdpi.com

By modulating these pathways, this compound derivatives can effectively inhibit tumor cell growth and enhance cell death. portlandpress.com The broader class of hydroxamic acid-containing molecules, known as HDAC inhibitors, are also recognized for their ability to arrest cell growth and induce apoptosis in various cancer cell lines. google.com

Table 1: Effects of 2-methoxy-5-amino-N-hydroxybenzamide (2-14) on Cell Cycle and Apoptosis

Cellular ProcessEffectKey Molecular Target/PathwayReference
Cell CycleInduces G0/G1 phase arrestDownregulation of Cyclin D1 nih.govportlandpress.com
ApoptosisSensitizes cells to TRAIL-induced apoptosisUpregulation of Death Receptor 5 (DR5) nih.govmdpi.com
ApoptosisEnhances apoptosisDownregulation and proteasomal degradation of Survivin nih.govmdpi.com

Induction of Endoplasmic Reticulum Stress

A key mechanism through which this compound derivatives exert their cellular effects is the induction of Endoplasmic Reticulum (ER) stress. nih.govmdpi.com The ER is a critical organelle for protein folding and modification; the accumulation of unfolded or misfolded proteins triggers a state of stress known as the unfolded protein response (UPR). mdpi.com

The derivative 2-methoxy-5-amino-N-hydroxybenzamide (2-14) has been identified as a potent inducer of ER stress in colon cancer cells. nih.govportlandpress.com The onset of ER stress precedes the observed effects on the cell cycle. nih.gov Specific molecular events that define this ER stress response include:

Activation of the pancreatic endoplasmic reticulum eIF2alpha kinase (PERK). nih.gov

Phosphorylation of the eukaryotic translation initiation factor 2alpha (eIF2α). nih.gov

Induction of activating transcription factor 4 (ATF4). nih.gov

Splicing of the X-box binding protein 1 (XBP1) messenger RNA. nih.gov

Crucially, this induction of ER stress is directly linked to the compound's anti-proliferative effects. Research has shown that silencing the PERK gene restores cyclin D1 levels, allowing the cancer cells to bypass the G0/G1 cell-cycle block initiated by the compound. nih.gov Furthermore, ER stress is a known mechanism for sensitizing cancer cells to TRAIL-induced apoptosis, partly by increasing the expression of the death receptor DR5. mdpi.com

Table 2: Molecular Indicators of ER Stress Induced by 2-methoxy-5-amino-N-hydroxybenzamide (2-14)

Molecular EventDescriptionReference
PERK ActivationActivation of the primary ER stress sensor kinase. nih.gov
eIF2α PhosphorylationLeads to a general shutdown of protein synthesis to reduce ER load. nih.gov
ATF4 InductionTranscription factor that upregulates genes involved in the stress response. nih.gov
XBP1 mRNA SplicingGenerates a potent transcription factor that controls ER quality control genes. nih.gov

Ligand-Target Interaction Characterization and Binding Modalities

The interaction of this compound derivatives with their biological targets is governed by their specific chemical structures, which allow for various binding modalities. As a class, benzamides and hydroxamic acids are known to interact with a range of biological molecules, including enzymes and DNA.

Molecular docking studies of hydroxamic acid-based compounds as histone deacetylase (HDAC) inhibitors reveal crucial intermolecular interactions within the enzyme's active site. turkjps.org These interactions often involve the hydroxamate group chelating a zinc ion in the catalytic site, a hallmark of many HDAC inhibitors. turkjps.org

In the context of N-benzoyl-2-hydroxybenzamides, structure-activity relationship analyses indicate that the binding site is a relatively large, hydrophobic pocket. nih.gov This site shows a preference for branched alkyl substituents and electron-donating groups that can act as hydrogen bond acceptors. nih.gov The ability of a ligand to engage in these hydrophobic interactions and potential H-bonding is critical for its potency. nih.gov

Furthermore, metal complexes of hydroxybenzamide ligands exhibit distinct binding interactions with DNA. Dinuclear copper(II) complexes of 2-hydroxy-N-[2-(methylamino)ethyl]benzamide have been shown to bind to DNA. acs.org Depending on the co-ligand present, these complexes can interact with DNA through partial intercalation into the base stack or by binding to the minor groove. acs.org Some of these interactions can even lead to the cleavage of DNA. acs.org Fragment-based screening has also identified benzamide-type structures as ligands that bind to the hinge region of protein kinases, a critical area for inhibitor function. researchgate.net

Metal Ion Chelation and Siderophore Activity

A fundamental property of the N-hydroxy amide group within this compound and its derivatives is the ability to chelate metal ions. researchgate.net This function is particularly important in their role as siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms like bacteria and fungi to acquire iron from the environment. researchgate.netmdpi.comcsic.es

Hydroxamate siderophores contain the C(=O)N-(OH)R functional group. mdpi.com Upon deprotonation of the hydroxylamine (B1172632) group, the two oxygen atoms form a stable bidentate ligand that can strongly bind to Fe(III) ions. mdpi.comcsic.es Typically, three such hydroxamate groups coordinate to a single Fe(III) ion, forming a highly stable octahedral complex. mdpi.com This chelation process is vital for solubilizing environmental iron and transporting it into the microbial cell. csic.es

The ability to synthesize this compound analogs that can act as multidentate ligands is a key area of research. researchgate.net This property is not only crucial for microbial iron uptake but can also be exploited for therapeutic purposes. For instance, the siderophore-mediated iron uptake system can be used as a "Trojan horse" to deliver antimicrobial drugs into pathogenic microbes. researchgate.netcsic.es Additionally, the ability of some siderophores to chelate other metals, such as aluminum, suggests a potential role in metal detoxification and resistance in bacteria. mdpi.com

Pharmacological Applications and Preclinical Efficacy of 2 Amino N Hydroxybenzamide Derivatives

Research in Anticancer Therapeutics

Derivatives of 2-Amino-N-hydroxybenzamide belong to the broader class of benzamides and hydroxamic acids, which have garnered significant attention in oncology research. nanobioletters.comnih.gov These compounds are explored for their potential to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), and to induce apoptosis in malignant cells. researchgate.netddtjournal.com Research has focused on synthesizing novel analogues and evaluating their efficacy against various cancer types. nih.govresearchgate.net

A substantial body of research has demonstrated the antiproliferative and cytotoxic effects of this compound derivatives against a wide array of cancer cell lines. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with several compounds being significantly more potent than the standard drug cisplatin (B142131). nih.gov Specifically, aniline (B41778) derivative 5e and 3-nitroaniline (B104315) derivative 5l exhibited IC₅₀ values of 0.4 µM, making them approximately 78.8 times more active than cisplatin against MDA-MB-231 cells. nih.gov Compound 5e was also found to be highly active against the HT-29 colorectal adenocarcinoma cell line. nih.gov

Similarly, N-hydroxybenzamides and N-hydroxypropenamides incorporating quinazolin-4(3H)-ones have been synthesized and shown to possess cytotoxic effects against human cancer cell lines, including SW620 (colorectal adenocarcinoma), PC-3 (prostate adenocarcinoma), and NCI-H23 (non-small cell lung cancer). researchgate.net Further studies on quinazoline-triazole-based N-hydroxybenzamides revealed that derivatives with a 6-Cl substitution had the highest cytotoxic activity against SW620 and MDA-MB-231 cells. nih.govrsc.org Another derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), displayed potent inhibitory activity against HepG2 liver cancer cells with an IC₅₀ value of 1.30 µM. frontiersin.org

The mechanism of action often involves the induction of apoptosis. nih.govnih.gov Cell cycle analysis has shown that certain derivatives can cause an increase in the percentage of sub-G1 cells, which is indicative of apoptosis. nih.gov Morphological changes consistent with apoptosis have also been confirmed through staining techniques in cells treated with these compounds. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line Measurement Result Reference(s)
Aniline derivative 5e MDA-MB-231 (Breast) IC₅₀ 0.4 µM nih.gov
3-nitroaniline derivative 5l MDA-MB-231 (Breast) IC₅₀ 0.4 µM nih.gov
Cisplatin (Control) MDA-MB-231 (Breast) IC₅₀ 31.5 µM nih.gov
Aniline derivative 5e HT-29 (Colorectal) IC₅₀ 0.5 µM nih.gov
Cisplatin (Control) HT-29 (Colorectal) IC₅₀ 25.4 µM nih.gov
FNA HepG2 (Liver) IC₅₀ 1.30 µM frontiersin.org
SAHA (Control) HepG2 (Liver) IC₅₀ 17.25 µM frontiersin.org
Compound I-1 C6 (Glioma) IC₅₀ 33.61 ± 1.15 μM nih.gov

The promising in vitro results of this compound derivatives have led to their evaluation in preclinical animal models, where they have demonstrated significant antitumor activity. The derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was tested in a HepG2 xenograft mouse model. frontiersin.org The study revealed that FNA could inhibit tumor growth, achieving a tumor growth inhibition (TGI) of 48.89%, which was comparable to the established HDAC inhibitor SAHA (TGI of 48.13%). frontiersin.org

In another study, N-2-(phenylamino) benzamide (B126) derivatives were evaluated for their efficacy against gastrointestinal cancers. The optimal compound, 1H-30, was tested in CT26.WT tumor-bearing mice, where it successfully decreased tumor growth without affecting the body weight of the animals. nih.gov This compound was also shown to induce apoptosis and down-regulate proteins associated with tumor progression, such as COX-2 and MMP-9, within the tumor tissue. nih.gov

Furthermore, the derivative designated as I-1 showed potent antitumor effects in glioma models. nih.gov In a C6 glioma orthotopic model, I-1 repressed tumor growth with a TGI of 66.7%. nih.gov It also demonstrated significant efficacy in a U87MG xenograft model, achieving a TGI of 69.4%. nih.gov These in vivo studies underscore the potential of these compounds to translate their cellular effects into tangible antitumor efficacy in a living organism.

Table 2: In Vivo Antitumor Efficacy of Selected this compound Derivatives

Compound Preclinical Model Efficacy Metric Result Reference(s)
FNA HepG2 Xenograft TGI 48.89% frontiersin.org
SAHA (Control) HepG2 Xenograft TGI 48.13% frontiersin.org
Compound I-1 C6 Glioma Orthotopic TGI 66.7% nih.gov
Compound I-1 U87MG Xenograft TGI 69.4% nih.gov

Research has also explored the potential of this compound derivatives to enhance the efficacy of existing anticancer treatments. The compound FNA, in addition to its standalone activity, showed synergistic potential in combination with other chemotherapeutic agents. frontiersin.org Studies indicated that a 0.5 µM concentration of FNA could improve the antiproliferative activities of both taxol and camptothecin (B557342) against HepG2 cells. frontiersin.org

In a different approach, the derivative 2-Methoxy-5-amino-N-hydroxybenzamide (termed 2-14) was found to sensitize colon cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). sci-hub.se Many cancer cells are resistant to TRAIL-driven cell death, and compound 2-14 was shown to overcome this resistance by regulating the expression of molecules involved in the TRAIL apoptosis pathway. sci-hub.se This sensitizing effect highlights a key strategy for combination therapy, where one compound primes the cancer cells to be more effectively eliminated by another agent. These findings suggest that this compound derivatives could be valuable components of combination regimens, potentially lowering required doses of conventional drugs and overcoming resistance mechanisms. frontiersin.orgsci-hub.se

Research in Antimicrobial Agents

Beyond their anticancer properties, derivatives of this compound have been investigated as potential antimicrobial agents. The core chemical structure is seen as a valuable pharmacophore for developing new treatments against bacterial and fungal pathogens. nih.govnih.gov

Newly synthesized this compound derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, compounds were tested against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govresearchgate.net The results showed that compounds with N-benzoyl substitution generally exhibited greater antimicrobial activity than those with N-acetyl substitution. researchgate.net One derivative, 3d, showed notable inhibition against bacterial species. researchgate.net

Other research on related 2-hydroxybenzamide derivatives also demonstrated a broad range of activity. nih.gov For example, the 4-(benzylamino)-2-hydroxybenzoic acid derivative 9d was active against both Gram-positive and Gram-negative bacteria, showing particular potency against S. aureus with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL. nih.gov However, it has been noted that Gram-negative strains like P. aeruginosa and E. coli are often less affected by these compounds, with inhibition typically observed only at high concentrations. nih.gov In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. nih.govresearchgate.net

Table 3: Antibacterial Activity of Selected this compound and Related Derivatives

Compound/Derivative Bacterial Strain Type Activity Measurement Result Reference(s)
Compound 3d Bacillus subtilis Gram-positive Zone of Inhibition 14.4 ± 0.12 mm researchgate.net
Compound 3d Escherichia coli Gram-negative Zone of Inhibition 16.2 ± 0.06 mm researchgate.net
4-(benzylamino)-2-hydroxybenzoic acid 9d Staphylococcus aureus Gram-positive MIC 25 µg/mL nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria Gram-positive MIC 2.5–5.0 mg/mL nih.govresearchgate.net
Compound 5 Staphylococcus aureus Gram-positive Zone of Inhibition 17.9 mm nih.gov
Compound 5 Bacillus subtilis Gram-positive Zone of Inhibition 19.2 mm nih.gov
Compound 5 Pseudomonas aeruginosa Gram-negative Zone of Inhibition 10.9 mm nih.gov

The antifungal potential of this compound derivatives has also been evaluated. A series of novel derivatives were screened against the fungi Candida albicans and Candida non-albicans. researchgate.net Among the tested compounds, derivative 3a showed the most significant inhibitory activity against fungal species. researchgate.net

In studies of related 2-aminobenzamide (B116534) derivatives, compound 5, identified as 2-amino-N-(4-methoxyphenyl)benzamide, demonstrated excellent potential against multiple fungal strains, including Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. nih.govmdpi.com Its activity against Aspergillus fumigatus was found to be more potent than the standard antifungal drug Clotrimazole. mdpi.com Other research into hydroxamic acids linked with amino acids also reported very significant antifungal activity for certain compounds against Candida parapsilosis and Candida albicans. ekb.eg These findings indicate that the benzamide and hydroxamic acid scaffolds are promising starting points for the development of new antifungal agents. nih.govresearchgate.netnih.gov

Table 4: Antifungal Activity of Selected this compound and Related Derivatives

Compound/Derivative Fungal Strain Activity Measurement Result Reference(s)
Compound 3a Candida non-albicans Zone of Inhibition 15.8 ± 0.24 mm researchgate.net
Compound 5 Aspergillus fumigatus Zone of Inhibition 19.7 mm nih.govmdpi.com
Compound 5 Saccharomyces cerevisiae Zone of Inhibition 20.1 mm nih.govmdpi.com
Compound 5 Candida albicans Zone of Inhibition 15.8 mm nih.govmdpi.com
Clotrimazole (Control) Aspergillus fumigatus Zone of Inhibition 18.3 mm nih.gov
Compound 4a Candida parapsilosis - Very significant activity ekb.eg

Antimycobacterial Activity

Derivatives of 2-hydroxybenzamide, known as salicylanilides, have been a subject of research for their diverse biological activities, including antimycobacterial effects. mdpi.comnih.gov The core structure of these compounds provides a versatile scaffold for the development of agents targeting various microbial pathogens. Research into hydroxamic acid derivatives, which share structural similarities, has shown that these compounds can exhibit antimycobacterial properties, particularly under conditions that mimic the stressful in vivo environment, such as in biofilm formations. nih.gov

For instance, studies on hydroxamic acid analogs have demonstrated activity against a range of mycobacteria, including Mycobacterium tuberculosis, M. abscessus, M. marinum, and M. smegmatis. nih.gov Complexes of benzohydroxamate with transition metals like copper and cobalt have been found to inhibit the growth of M. tuberculosis by targeting the urease enzyme involved in nitrogen metabolism. nih.gov Specifically, para-nitrobenzohydroxamic acid has shown a minimum inhibitory concentration (MIC) as low as 0.71 μM against M. tuberculosis in certain media. nih.gov While research on 2-aminobenzamide derivatives is ongoing, the established activity of structurally related compounds underscores the potential of this chemical class in developing new antimycobacterial agents. nih.govresearchgate.net

Table 1: Antimycobacterial Activity of Related Hydroxamic Acid Derivatives

Compound/Complex Target Organism Activity (MIC) Reference
para-nitrobenzohydroxamic acid M. tuberculosis 0.71 μM nih.gov
Benzohydroxamate-Copper/Cobalt Complexes M. tuberculosis Growth inhibition nih.gov
HA10FeCl M. bovis BCG 100–200 µM nih.gov

Antiprotozoal Activity (e.g., Anti-malarial, Anti-trypanosomal, Anti-leishmanial, Anti-toxoplasmosis)

The N-benzoyl-2-hydroxybenzamide scaffold has emerged as a promising foundation for the development of potent antiprotozoal agents. morressier.com Extensive research has demonstrated the efficacy of these derivatives against a wide spectrum of protozoan parasites, including those responsible for malaria, trypanosomiasis, leishmaniasis, and toxoplasmosis. morressier.comnih.govnih.gov

Initial high-throughput screening identified N-(4-ethylbenzoyl)-2-hydroxybenzamide as a lead compound with nanomolar activity (IC50 = 32 nM) against Toxoplasma gondii, the parasite causing toxoplasmosis, without significant toxicity to human host cells. morressier.comnih.gov This discovery prompted further structural optimization, leading to a series of analogs with broad antiprotozoal activity. morressier.comnih.gov

Subsequent studies revealed that these derivatives were highly effective against several other protozoan parasites. nih.govnih.gov One notable compound exhibited an IC50 of 0.005 µg/mL against the K1 (chloroquine-resistant) strain of Plasmodium falciparum, the deadliest malaria parasite. This potency was 21 times greater than that of the standard antimalarial drug chloroquine. morressier.comnih.gov Another derivative showed activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with an IC50 of 0.135 µg/mL, comparable to the clinically used drug miltefosine. morressier.com While the compounds showed excellent to moderate activity against T. gondii, P. falciparum, and L. donovani, their efficacy against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei rhodesiense (African sleeping sickness) was found to be more moderate. morressier.comnih.gov

The mechanism of action for some of these compounds against T. gondii has been linked to the disruption of a unique parasite secretory pathway involving the protein adaptin-3β, which affects the formation of essential organelles. nih.gov

Table 2: In Vitro Antiprotozoal Activity of N-Benzoyl-2-hydroxybenzamide Derivatives

Compound ID Parasite IC50 Notes Reference
1a Toxoplasma gondii 32 nM Initial hit compound morressier.com
1r Plasmodium falciparum (K1 strain) 0.005 µg/mL 21-fold more potent than chloroquine morressier.comnih.gov
1d Leishmania donovani 0.135 µg/mL Activity comparable to miltefosine morressier.comnih.gov
Series Average Trypanosoma cruzi Moderate Activity - morressier.com
Series Average Trypanosoma brucei rhodesiense Moderate Activity - morressier.com

Antiviral Activity (e.g., Human Adenovirus Inhibition)

The salicylamide (B354443) (2-hydroxybenzamide) chemical scaffold is a focal point in the search for effective antiviral therapies, particularly against Human Adenovirus (HAdV), a pathogen that can cause severe infections in immunocompromised individuals. utmb.eduacs.orgnih.govnih.gov While no specific antiviral drug is approved for HAdV infections, research into 2-hydroxybenzamide derivatives has yielded promising candidates.

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent HAdV inhibitors. utmb.eduacs.orgnih.gov Several of these compounds demonstrated sub-micromolar to low micromolar potency against HAdV and exhibited high selectivity indexes (SI > 100) when compared to the lead compound, niclosamide. utmb.eduacs.org

One particularly effective derivative, compound 15 (JMX0509), showed an improved anti-HAdV activity with an IC50 of 0.27 μM and significantly reduced cytotoxicity (CC50 = 156.8 μM). utmb.eduacs.org Another derivative, compound 16 (JMX0493), also displayed submicromolar potency and a high selectivity index. mdpi.com

Preliminary mechanistic studies suggest these derivatives target different stages of the viral life cycle. Some compounds appear to inhibit HAdV DNA replication, while others act on later steps. utmb.eduacs.org For instance, compound 16 is believed to inhibit HAdV infection by blocking the escape of viral particles from the endosome, a crucial step for the virus to reach the nucleus and replicate. mdpi.com This is achieved by stabilizing the viral capsid and preventing its uncoating. mdpi.com

Table 3: Anti-Human Adenovirus (HAdV) Activity of 2-Hydroxybenzamide Derivatives

Compound IC50 (µM) CC50 (µM) Selectivity Index (SI) Potential Mechanism Reference
Compound 15 (JMX0509) 0.27 156.8 >580 DNA Replication Inhibition utmb.eduacs.org
Compound 16 (JMX0493) Submicromolar >100 >100 Blocks endosomal escape mdpi.com
Compound 6 Submicromolar >100 >100 DNA Replication Inhibition utmb.eduacs.org
Compound 43 Submicromolar >100 >100 DNA Replication Inhibition utmb.eduacs.org
Compound 46 Low micromolar >100 >100 Post-replication steps utmb.eduacs.org
Compound 47 Low micromolar >100 >100 Post-replication steps utmb.eduacs.org

Research in Anti-inflammatory and Immunomodulatory Properties

Benzamide and salicylanilide (B1680751) derivatives have been investigated for their anti-inflammatory properties, with research indicating multiple potential mechanisms of action. mdpi.comnih.govnih.govnih.gov Studies have shown that these compounds can effectively inhibit inflammation in various preclinical models. nih.govresearchgate.net

One key mechanism appears to be the regulation of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB plays a central role in the inflammatory response and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Research on N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, demonstrated a dose-dependent inhibition of TNF-α production. nih.gov These compounds were also shown to inhibit NF-κB activation, suggesting that their anti-inflammatory effects are mediated at the gene transcription level. nih.gov

Another avenue of anti-inflammatory action for salicylanilide derivatives is the inhibition of protein denaturation and protease activity. mdpi.comnih.gov For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. nih.govresearchgate.net The IC50 values for these derivatives in a proteinase inhibition assay ranged from 0.04–0.07 mg/mL, significantly lower than that of the positive control. nih.gov Additionally, certain N-phenylcarbamothioylbenzamides have shown potent anti-inflammatory activity by significantly inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov

Furthermore, some substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, also identified as antiviral agents, have been found to decrease the induction of inflammatory cytokines and chemokines associated with viral infections, highlighting their dual therapeutic potential. nih.gov

Table 4: Anti-inflammatory Activity of Benzamide and Salicylanilide Derivatives

Compound Class/Derivative Mechanism of Action Model/Assay Key Finding Reference
N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) Inhibition of NF-κB and TNF-α production In vivo (mouse) and in vitro (HeLa cells) Dose-dependent inhibition of TNF-α nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Proteinase (trypsin) inhibition In vitro protease inhibition assay IC50 values of 0.04–0.07 mg/mL nih.gov
N-phenylcarbamothioylbenzamides Inhibition of Prostaglandin E2 (PGE2) In vivo (mouse paw edema) Potent inhibition of PGE2 synthesis and inflammation nih.gov
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues Reduction of inflammatory cytokines/chemokines In vitro (RSV infection model) Decreased replication-dependent cytokine induction nih.gov

Other Potential Therapeutic Research Avenues (e.g., Antiallergic, Antiarrhythmic, Antileukotriene Activities)

Beyond the well-documented antimicrobial and anti-inflammatory activities, research has begun to explore other therapeutic applications for compounds containing the benzamide or amino-benzamide structure. One such area is in the treatment of cardiac arrhythmias.

Recent studies have investigated amino acid-containing derivatives of nibentan, a known antiarrhythmic agent that possesses a benzamide structure. The aim of this research was to develop compounds with reduced toxicity while maintaining or enhancing antiarrhythmic efficacy. doaj.orgpharmjournal.ru In preclinical models of occlusive and reperfusion arrhythmias in rats, these novel derivatives demonstrated significant antiarrhythmic activity, comparable to existing drugs like lidocaine (B1675312) and nibentan itself. doaj.orgpharmjournal.ru

Specifically, a nibentan derivative containing a magnesium salt of L-aspartic acid (compound LHT-53-91) completely prevented cardiac arrhythmias in a model of occlusion. doaj.orgpharmjournal.ru Another derivative containing glycine (B1666218) (compound LHT-20-92) significantly reduced the incidence of premature ventricular contractions and completely prevented the occurrence of ventricular tachycardia and ventricular fibrillation in the same model. doaj.orgpharmjournal.ru These findings suggest that modifying the benzamide core with amino acids can yield potent antiarrhythmic agents with potentially improved safety profiles. doaj.org The inclusion of amino acids is thought to shield certain molecular groups, potentially reducing genotoxicity. pharmjournal.ru

While direct research into the antiallergic and antileukotriene activities of this compound derivatives is less documented in the available literature, the known anti-inflammatory properties of the broader benzamide class, such as the inhibition of pro-inflammatory mediators, suggest a plausible basis for future investigations into these related therapeutic areas.

Table 5: Antiarrhythmic Activity of Amino Acid-Containing Nibentan Derivatives

Compound Amino Acid Moiety Arrhythmia Model Key Finding Reference
LHT-53-91 Magnesium salt of L-aspartic acid Occlusive Arrhythmia Completely prevented cardiac arrhythmias doaj.orgpharmjournal.ru
LHT-20-92 Glycine Occlusive Arrhythmia 100% prevention of ventricular tachycardia and fibrillation doaj.orgpharmjournal.ru

Structure Activity Relationship Sar and Computational Studies of 2 Amino N Hydroxybenzamide Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 2-Amino-N-hydroxybenzamide analogs is profoundly influenced by their three-dimensional structure and the nature of their substituent groups. SAR studies systematically explore these relationships to identify the key molecular features responsible for target interaction and biological response.

Modifications to the core benzamide (B126) scaffold have been shown to dramatically alter the efficacy and selectivity of these compounds. The molecule can be conceptually divided into different regions, and substitutions in each can fine-tune its pharmacological profile. For instance, in the context of Histone Deacetylase (HDAC) inhibitors, a common pharmacophore model for hydroxamates includes a zinc-binding group (the hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme.

Key findings from various studies on benzamide and N-hydroxybenzamide analogs include:

The Aryloxy Moiety: In a series of 2-phenoxybenzamide (B1622244) analogs tested for antiplasmodial activity, the presence and substitution of the aryloxy group were found to be favorable. researchgate.net Replacing a 4-fluorophenoxy substituent with a simple hydrogen atom led to a decrease in activity and selectivity. researchgate.net

Substituents on the Anilino Ring: The substitution pattern on the anilino portion of 2-phenoxybenzamides significantly impacts their activity. researchgate.net Replacing a piperazinyl substituent with a hydrogen atom or a simple amino group resulted in a marked decrease in antiplasmodial activity. mdpi.com For example, N-Boc-amino analogues showed moderate activity, but with low selectivity due to increased cytotoxicity. mdpi.com

Heterocyclic Replacements: In the development of inhibitors for Mycobacterium tuberculosis, a metabolically unstable morpholine (B109124) group on a benzamide core was replaced. acs.org Introducing five-membered heteroaromatic rings like furan (B31954) or thiophene (B33073) at this position resulted in analogs with excellent antitubercular activity and improved selectivity indices. acs.org Specifically, a 3-thiophene analog demonstrated potent activity and a high selectivity index. acs.org

Electron-Withdrawing and Hydrophobic Groups: For N-hydroxybenzamide-based HDAC inhibitors, the addition of an electron-withdrawing moiety to an indoline (B122111) nitrogen or the attachment of a hydrophobic group to the indoline ring was shown to increase activity. nih.gov

The following table summarizes the impact of specific substituent modifications on the biological activity of benzamide analogs from selected studies.

Parent Compound Scaffold Modification Effect on Activity Target/Assay
2-(4-fluorophenoxy)benzamideReplacement of 4-fluorophenoxy with HydrogenDecreased activity and selectivity researchgate.netP. falciparum (Antiplasmodial)
2-(piperazinyl)phenoxybenzamideReplacement of piperazinyl with Amino groupDecreased antiplasmodial activity mdpi.comP. falciparum (Antiplasmodial)
Benzamide with C-5 MorpholineReplacement of Morpholine with 3-ThiophenePotent antitubercular activity (IC90 = 0.35 µM) and high selectivity acs.orgM. tuberculosis
Benzamide with C-5 MorpholineReplacement of Morpholine with 2-FuranExcellent antitubercular activity (IC90 = 0.58 µM) acs.orgM. tuberculosis

The specific three-dimensional arrangement of a molecule (its conformation) is critical for its ability to bind to a biological target. Molecular flexibility allows a ligand to adapt its shape to fit optimally within a receptor's binding site, maximizing favorable interactions.

Computational studies like molecular dynamics simulations reveal that the flexibility of certain parts of the molecule is key to its function. For example, simulations have shown that while parts of a drug molecule might remain stable in an accessory pocket of a receptor, other bioactive portions can assume different binding conformations to interact with key residues. mdpi.com This conformational adaptability, particularly in linker regions or terminal "cap" groups, allows the molecule to achieve an induced fit, which is often essential for high-affinity binding and potent biological activity. The ability of the hydroxamic acid group to orient correctly to chelate the zinc ion in HDAC enzymes is a classic example of where specific conformation is non-negotiable for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it By quantifying structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

The development of a robust QSAR model is a multi-step process that involves careful data preparation, descriptor calculation, and model generation, followed by rigorous validation. nih.govsemanticscholar.org

Model Development: A dataset of molecules with known biological activities is first curated. Then, a wide range of molecular descriptors representing various physicochemical properties are calculated. Using statistical methods like Multiple Linear Regression (MLR), a model is built that best correlates a subset of these descriptors with the observed activity. jprdi.vnnih.gov

Model Validation: Validation is a crucial step to ensure the model is not a result of chance correlation and has true predictive power. mdpi.com

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built on a subset of the data and tested on the remaining compound. A high cross-validated correlation coefficient (q²) indicates the model's robustness. uniroma1.it

External Validation: The model's predictive power is assessed using an external test set of compounds that were not used during model development. A high predictive correlation coefficient (R²_pred) for the test set is a strong indicator of a useful model. nih.govmdpi.com

Several QSAR studies on benzamide-related structures have yielded statistically significant models. For instance, a 3D-QSAR pharmacophore model for substituted phenyl hydroxamide derivatives showed excellent statistical quality, with a high regression coefficient (R²: 0.9877) and cross-validation coefficient (Q²: 0.7142). nih.gov Another 2D-QSAR model for phenyl alkyl ketone derivatives also demonstrated high correlation (R²=0.8374) and was validated internally (R²cv=0.7189) and externally (R²pred=0.6867). researchgate.net

The table below presents statistical parameters from representative QSAR models for benzamide-related compounds.

Compound Series QSAR Model Type R² (Correlation Coefficient) q² or R²cv (Internal Validation) R²pred (External Validation)
Substituted Phenyl Hydroxamates nih.gov3D-QSAR0.98770.7142Not Reported
Phenyl Alkyl Ketone Derivatives researchgate.net2D-QSAR0.83740.71890.6867
1-Substituted Benzimidazoles nih.gov2D-QSAR (MLR)0.8587Not Reported0.9989*

*Note: The reported r² for the external set in this study was exceptionally high, indicating a strong predictive capability for the specific applicability domain of the model.

QSAR models are built upon physicochemical parameters that quantify a molecule's properties. pharmacareerinsider.com These descriptors fall into several categories:

Lipophilicity/Hydrophobicity: Parameters like Log P (the logarithm of the partition coefficient between octanol (B41247) and water) and the hydrophobic constant (π) describe a molecule's ability to cross cell membranes. mlsu.ac.in Lipophilicity is often a critical factor in a drug's absorption and distribution. researchgate.net

Electronic Properties: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing ability of substituents on an aromatic ring. mlsu.ac.in These electronic effects can influence how a molecule interacts with its biological target. researchgate.net

Steric Properties: Descriptors such as Taft's steric parameter (Es) and Molar Refractivity (MR) account for the size and shape of the molecule or its substituents. mlsu.ac.in Steric hindrance can prevent a molecule from fitting into a binding site, while bulk can sometimes enhance van der Waals interactions. pharmacareerinsider.com

Topological and Quantum Chemical Descriptors: More complex models use descriptors that describe molecular connectivity, shape, and quantum chemical properties like total energy (TE) or the energy of molecular orbitals. nih.govresearchgate.net

In a QSAR study on benzimidazole (B57391) derivatives, molar weight (MW) and total energy (TE) were identified as important descriptors for predicting antibacterial activity. nih.gov For other compound series, a combination of molecular size, lipophilicity, and electronic effects has been found to correlate significantly with biological activity. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a detailed, three-dimensional view of how a ligand like a this compound analog interacts with its macromolecular target at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample numerous possible conformations and score them based on binding affinity, helping to identify the most likely binding mode. researchgate.net These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the receptor's active site. nih.govscience.gov For example, docking studies of N-hydroxybenzamide derivatives into the HDAC6 active site have been used to validate their binding affinity and understand their interaction patterns. jprdi.vn

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand and the receptor and confirming whether the key interactions identified in docking are maintained. mdpi.com The root-mean-square deviation (RMSD) is often calculated during an MD simulation to measure the stability of the complex; stable binding is indicated by low and controlled RMSD fluctuations. nih.gov Furthermore, energy decomposition analysis can pinpoint which amino acid residues contribute most significantly to the binding energy, highlighting the importance of van der Waals and electrostatic interactions in stabilizing the complex. nih.gov

These computational approaches have been instrumental in understanding the mechanism of action for benzamide derivatives against targets like monoamine oxidase B (MAO-B), where simulations have confirmed stable binding within the receptor and identified key interacting residues. nih.gov

Characterization of Ligand-Target Binding Interactions

The biological activity of this compound and its analogs is fundamentally dictated by a sophisticated network of interactions between the ligand and its biological target, typically the active site of a metalloenzyme such as a histone deacetylase (HDAC) or carbonic anhydrase (CA). researchgate.netnih.gov The primary and most critical interaction for many of these inhibitors is the chelation of the catalytic metal ion, most commonly zinc (Zn²⁺), by a zinc-binding group (ZBG). In this compound, the N-hydroxybenzamide (hydroxamic acid) moiety serves as an efficient ZBG, forming a bidentate chelate with the zinc ion through its carbonyl and hydroxyl oxygen atoms. mdpi.com This interaction is crucial for anchoring the inhibitor within the active site and is a hallmark of many potent HDAC inhibitors. nih.gov

Beyond metal chelation, hydrogen bonds play a pivotal role in stabilizing the ligand-target complex. The hydroxamic acid group, for instance, can act as both a hydrogen bond donor and acceptor, forming connections with key amino acid residues, such as histidine and aspartate, that are often involved in coordinating the zinc ion or are present on the active site rim. nih.gov Furthermore, the amide linker and the 2-amino group on the phenyl ring can participate in additional hydrogen bonding, enhancing binding affinity. Studies on other benzamide derivatives have shown that intramolecular hydrogen bonds can predetermine the ligand's conformation, locking it into a bioactive shape that is more favorable for binding to the target protein. nih.gov

Hydrophobic interactions also contribute significantly to the binding energy. The aromatic phenyl ring of the benzamide scaffold typically occupies a hydrophobic channel or pocket within the enzyme's active site. nih.gov This region is often lined with nonpolar and aromatic amino acid residues like tyrosine and phenylalanine, leading to favorable van der Waals forces and potential pi-pi stacking interactions. nih.gov Modifications to this aromatic ring or the addition of other hydrophobic groups can modulate these interactions, directly impacting the compound's potency and selectivity. nih.gov

The following table summarizes the key binding interactions observed for this compound analogs:

Table 1: Key Ligand-Target Binding Interactions

Interaction Type Ligand Moiety Involved Target Residues/Components Significance
Metal Chelation Hydroxamic Acid (-CONHOH) Catalytic Zn²⁺ ion Anchors the ligand in the active site; essential for inhibition. mdpi.com
Hydrogen Bonding Hydroxyl (-OH), Carbonyl (C=O), Amide (-NH-) Histidine, Aspartate, Serine Stabilizes the ligand's orientation and increases binding affinity. nih.govnih.gov
Hydrophobic Interactions Phenyl Ring, other hydrophobic substituents Tyrosine, Phenylalanine, Leucine, Valine Enhances binding by fitting into nonpolar pockets of the active site. nih.govnih.gov
Pi-Pi Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan Provides additional stabilization through aromatic ring interactions. nih.gov

Active Site Analysis and Ligand Recognition within Biological Targets

The recognition of this compound derivatives by their biological targets is a highly specific process governed by the unique topology and chemical environment of the enzyme's active site. In targets like HDACs, the active site is often described as a funnel-shaped or tunnel-like cavity. nih.gov This cavity can be divided into distinct regions that recognize different parts of the inhibitor molecule.

At the base of this cavity lies the catalytic zinc ion, which is essential for the enzyme's function. The recognition of the inhibitor's ZBG, such as the hydroxamic acid of this compound, is mediated by the zinc ion itself and the surrounding amino acid residues that coordinate it, typically histidines and aspartates. mdpi.comnih.gov

Adjacent to the zinc-binding pocket is a narrow, hydrophobic channel. This region accommodates the linker portion of the inhibitor, which in this case is the benzamide scaffold. The walls of this channel are lined with the side chains of hydrophobic and aromatic amino acids. nih.gov In some enzymes, these residues can form a specific "aromatic sandwich" motif, where two parallel tyrosine residues face the binding pocket from opposite sides, creating a highly specific recognition site for flat, aromatic moieties like the phenyl ring. nih.gov The precise shape, size, and hydrophobicity of this channel are critical determinants of ligand recognition and isoform selectivity. nih.gov

The entrance to the active site tunnel opens up to a wider, more solvent-exposed surface region. This area recognizes the "cap" group of the inhibitor, which is typically a more structurally diverse and often bulkier part of the molecule. The interactions in this region are varied and can include further hydrogen bonds, hydrophobic contacts, and electrostatic interactions with surface-level amino acid residues. The nature of the amino acids at the active site entrance dictates which cap groups can be accommodated, further contributing to binding specificity.

Table 2: Key Active Site Features for Ligand Recognition

Active Site Feature Key Amino Acid Residues Role in Ligand Recognition
Catalytic Pocket Histidine, Aspartate Coordinate the catalytic Zn²⁺ ion and interact directly with the inhibitor's zinc-binding group. nih.gov
Hydrophobic Channel Phenylalanine, Tyrosine, Leucine Form a tunnel that recognizes the aromatic linker of the ligand through hydrophobic and pi-stacking interactions. nih.gov
Active Site Rim Aspartate, Arginine, Lysine (B10760008), Serine Interact with the "cap" group of the inhibitor; often determines isoform selectivity. nih.gov
Catalytic Metal Ion Zn²⁺ Serves as the primary docking point for the zinc-binding group of the inhibitor. mdpi.com

Advanced In Silico Approaches in the Rational Design and Discovery of this compound Derivatives

The rational design and optimization of this compound derivatives are heavily reliant on advanced computational, or in silico, techniques. These methods allow researchers to predict and analyze the interactions between potential drug candidates and their biological targets, thereby accelerating the discovery process and reducing the need for extensive, time-consuming synthesis and testing. mdpi.comresearchgate.net

Molecular docking is a cornerstone technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein. researchgate.net For this compound analogs, docking simulations are crucial for visualizing how the hydroxamic acid group coordinates with the active site zinc ion and how the rest of the molecule fits within the binding pocket. mdpi.com This approach is instrumental in virtual screening campaigns to identify promising new scaffolds and in elucidating the specific interaction patterns responsible for observed biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net 2D-QSAR models use physicochemical descriptors to establish these relationships, while 3D-QSAR methods, such as Molecular Field Analysis (MFA), consider the three-dimensional properties of the molecules. researchgate.net For N-(2-Aminophenyl)-benzamide derivatives, QSAR models have been successfully generated to predict their inhibitory activity against HDAC2. researchgate.net These models provide valuable insights into which structural modifications are likely to enhance potency, guiding the design of new, more effective analogs. nih.govresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A generated pharmacophore hypothesis for substituted phenyl hydroxamide derivatives identified two aromatic rings, one hydrogen bond acceptor, and two hydrogen bond donors as critical features for activity. nih.gov Such models serve as 3D search queries to screen large chemical databases for novel compounds that fit the required spatial and chemical criteria, leading to the discovery of structurally diverse leads.

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose over time. mdpi.com By simulating the atomic movements of the protein and the bound ligand, researchers can confirm the stability of key interactions, such as the chelation of the zinc ion and critical hydrogen bonds, providing a more rigorous validation of the predicted binding mode. mdpi.com

Table 3: Application of In Silico Approaches in Drug Design

Computational Technique Primary Application Insights Gained
Molecular Docking Predicting binding pose and affinity. Visualization of ligand-target interactions; virtual screening of compound libraries. mdpi.comresearchgate.net
QSAR (2D and 3D) Correlating chemical structure with biological activity. Identification of key structural features that influence potency; prediction of activity for new designs. nih.govresearchgate.net
Pharmacophore Modeling Identifying essential 3D chemical features for activity. Template for virtual screening to find novel scaffolds with desired binding characteristics. nih.gov
Molecular Dynamics (MD) Assessing the stability of the ligand-protein complex. Confirmation of binding mode stability; analysis of dynamic interactions over time. mdpi.com

Analytical Methodologies in 2 Amino N Hydroxybenzamide Research

Structural Characterization Methodologies in Correlating Structure with Biological Activity

Understanding the precise three-dimensional arrangement of atoms in 2-Amino-N-hydroxybenzamide and its interactions with biological targets is fundamental to comprehending its mechanism of action. To this end, a variety of spectroscopic and crystallographic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, as well as signals for the amine (-NH₂) and hydroxamic acid (-NH-OH) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and N-hydroxybenzamide substituents. In a typical spectrum of a related compound like benzamide (B126) in DMSO-d₆, aromatic protons appear in the range of 7.4-8.1 ppm. chemicalbook.com The protons of the amine group are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. Similarly, the protons of the N-hydroxy and amide groups of the hydroxamic acid moiety will exhibit characteristic chemical shifts, which have been observed for para- and meta-substituted benzohydroxamic acids. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in the benzene ring and the carbonyl group of the hydroxamic acid will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. For instance, in benzamide, the aromatic carbons resonate between approximately 127 and 135 ppm, with the carbonyl carbon appearing further downfield at around 171 ppm. bmrb.io For this compound, the presence of the amino group is expected to influence the chemical shifts of the ortho and para carbons relative to the unsubstituted benzamide.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂-~145-150
C2-~115-120
C3~6.5-6.7~130-135
C4~7.0-7.2~118-122
C5~6.6-6.8~132-136
C6~7.2-7.4~116-120
C=O-~165-170
NH₂~5.0-6.0 (broad)-
NH-OH~9.0-10.0 (broad)-
N-OH~10.0-11.0 (broad)-

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The predicted monoisotopic mass of this compound is 152.05858 Da. uni.lu

Upon ionization, typically by electrospray ionization (ESI), the molecule can be observed as various adducts. Predicted m/z values for common adducts of this compound include:

[M+H]⁺: 153.06586

[M+Na]⁺: 175.04780

[M-H]⁻: 151.05130 uni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Note: The following fragmentation data is predicted based on general fragmentation rules and analysis of related compounds. The relative abundances are hypothetical.

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
135.05584H₂O[M+H-H₂O]⁺
136.06NH₃[M+H-NH₃]⁺
124.06COLoss of carbonyl group
118.06H₂O + NHSequential loss
92.06C(O)NHOHLoss of the hydroxamic acid side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, amide, and hydroxyl functional groups.

Based on the spectra of related compounds like benzamide and 4-hydroxybenzamide, the following characteristic peaks can be anticipated:

N-H stretching (amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. chemicalbook.com

O-H stretching (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹, often overlapping with the N-H stretching bands.

N-H stretching (amide): A medium to strong band around 3300 cm⁻¹.

C=O stretching (amide I band): A strong, sharp band in the region of 1630-1680 cm⁻¹.

N-H bending (amide II band): A medium band around 1550-1640 cm⁻¹.

C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region. chemicalbook.com

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Stretch3300-3500Medium, Sharp (doublet)
Hydroxamic AcidO-H Stretch3200-3600Broad, Medium-Strong
AmideN-H Stretch~3300Medium
AmideC=O Stretch (Amide I)1630-1680Strong, Sharp
AmideN-H Bend (Amide II)1550-1640Medium
Aromatic RingC-H Stretch>3000Weak-Medium
Aromatic RingC=C Stretch1450-1600Medium-Weak
C-N Stretch1200-1400Medium

X-ray Crystallography for Three-Dimensional Structure Determination, especially in Complex with Biological Targets

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined, revealing bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound has not been detailed in the provided search results, studies on related hydroxamic acids and 2-aminobenzamide (B116534) derivatives offer insights into its likely solid-state conformation. researchgate.netmdpi.com For instance, the crystal structures of a series of hydroxamic acids reveal that the planar N-hydroxyacetamide moieties are isostructural, with both oxygen atoms on the same side of the C-N bond to minimize steric repulsion. mdpi.com The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide shows that the molecules are linked by intermolecular hydrogen bonds. researchgate.net It is highly probable that this compound also forms an extensive network of intermolecular hydrogen bonds in the solid state, involving the amino, amide, and hydroxyl groups.

Crucially, X-ray crystallography is also employed to determine the structure of this compound when it is bound to its biological targets, such as enzymes. These complex structures are invaluable for understanding the specific molecular interactions, including hydrogen bonds and hydrophobic interactions, that are responsible for its biological activity. This information is critical for structure-based drug design and the development of more potent and selective analogs.

Chromatographic Techniques for Compound Analysis in Biological Research

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, which is a common requirement in biological research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantitative analysis in various samples. The choice of HPLC method depends on the physicochemical properties of the compound and the nature of the sample matrix.

Given the polar nature of this compound, due to the presence of amino, amide, and hydroxyl groups, reversed-phase HPLC (RP-HPLC) is a suitable technique. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound can be modulated by adjusting the composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. researchgate.net

For quantitative analysis, a validated HPLC method is required. This involves establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. Detection is typically achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. The use of a diode array detector (DAD) can provide additional spectral information to confirm the identity of the peak.

While a specific, validated HPLC method for this compound was not found in the search results, methods for similar compounds can be adapted. For instance, a method for a substituted benzamide derivative used a C18 column with an isocratic mobile phase of acetonitrile and water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. researchgate.net For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to RP-HPLC. thermofisher.com

Interactive Data Table: A Potential HPLC Method for the Analysis of this compound

Note: This is a hypothetical method based on the analysis of structurally related compounds.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at an appropriate wavelength (e.g., 254 nm)

Challenges and Future Directions in 2 Amino N Hydroxybenzamide Research

Navigating Research Hurdles in Preclinical Development of 2-Amino-N-hydroxybenzamide Analogs

The preclinical development of analogs based on the this compound structure faces several significant obstacles, largely stemming from the inherent properties of the hydroxamic acid moiety. A primary concern is metabolic instability. Hydroxamic acids are susceptible to hydrolysis, which can lead to the formation of less active carboxylic acids and the potentially toxic byproduct, hydroxylamine (B1172632). mdpi.com

Furthermore, off-target effects are a significant hurdle. The hydroxamic acid group is a strong chelator of divalent metal ions, not limited to the zinc ion in the target enzyme's active site. This lack of selectivity can lead to the inhibition of other metalloenzymes, contributing to cellular toxicity and undesirable side effects. mdpi.com For instance, hydroxamic acid-based inhibitors designed for matrix metalloproteinases (MMPs) were found to inhibit other metalloproteinases like the ADAM (A Disintegrin and Metalloproteinase) family, which may explain toxicities observed in clinical trials. mdpi.com

Poor physicochemical properties, such as low aqueous solubility, can also impede development, affecting formulation and bioavailability. acs.org Addressing these challenges requires careful structural modification to shield the hydroxamic acid group, improve metabolic stability, and enhance selectivity, thereby creating a viable path through preclinical evaluation.

Advancements in Targeted Therapeutic Strategies Utilizing this compound Scaffolds

Recent research has focused on leveraging the this compound scaffold in sophisticated, targeted therapeutic strategies. One of the most significant advancements is its use in the design of Proteolysis-Targeting Chimeras (PROTACs). Benzamide-type derivatives have been developed as novel binders for Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. researchgate.net These binders serve as the E3 ligase-recruiting element of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. This approach represents a shift from simple enzyme inhibition to the complete removal of a pathogenic protein.

Another key strategy is "scaffold hopping," where the 2-aminobenzamide (B116534) core is used to replace other heterocyclic systems to generate novel compounds with improved properties. This approach aims to retain the desired biological activity while optimizing pharmacokinetic profiles or exploring new intellectual property space. The 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold, a related structure, serves as a valuable starting point for structure-activity relationship (SAR) studies, guiding the rational design of more effective and targeted drugs. universityofgalway.ie The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in these scaffolds allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles. universityofgalway.ie These targeted strategies are moving the field beyond broad-spectrum inhibitors toward precision therapeutics.

Exploration of Novel Biological Targets and Signaling Pathways

While initially explored as inhibitors of histone deacetylases (HDACs), the therapeutic reach of this compound derivatives is expanding as researchers uncover new biological targets.

Histone Deacetylases (HDACs): Class I and II HDACs remain primary targets. daneshyari.com As zinc-dependent enzymes, they are susceptible to inhibition by the zinc-binding hydroxamic acid group. Inhibition of HDACs, particularly class I isoforms (HDAC1, 2, and 3), can induce the expression of tumor suppressor genes like the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells. daneshyari.com Specific isoforms such as HDAC6 and HDAC8 have also been identified as attractive targets for certain cancers. daneshyari.com

Cereblon (CRBN): As mentioned, CRBN has emerged as a critical target. Benzamide (B126) derivatives that bind to CRBN are being developed not just for PROTACs but also as immunomodulatory drugs (IMiDs) in their own right, following the legacy of thalidomide (B1683933) and its analogs. researchgate.net

Carbonic Anhydrases (CAs): Derivatives of the related 3-amino-4-hydroxybenzenesulfonamide have been shown to target carbonic anhydrases, specifically the tumor-associated isoforms CAIX and CAXII. universityofgalway.ie These enzymes are often overexpressed in hypoxic tumor environments and play a role in cancer cell survival and proliferation, making them valuable targets for anticancer drug development. universityofgalway.ie

Other Metalloenzymes: The zinc-chelating nature of the hydroxamic acid moiety makes other metalloenzymes potential targets. Research has explored their utility as inhibitors of aminopeptidase (B13392206) N (APN/CD13), another zinc-dependent enzyme involved in tumor metastasis and angiogenesis. nih.gov

The exploration of these diverse targets is revealing new signaling pathways that can be modulated by this compound-based compounds, broadening their potential therapeutic applications.

Biological TargetCompound Class/ScaffoldTherapeutic AreaKey Signaling Pathway Involvement
HDAC1, 2, 3 2-Substituted Benzamides, N-(2-aminophenyl)benzamidesCancerCell Cycle Arrest (via p21 induction), Apoptosis
HDAC6, HDAC8 4-Amino-N-hydroxy-benzamidesCancer (Multiple Myeloma, Neuroblastoma)Protein Acetylation, Cell Proliferation
Cereblon (CRBN) Benzamide-type derivativesCancer, ImmunologyTargeted Protein Degradation (PROTACs), Immunomodulation
Carbonic Anhydrase (CAIX, CAXII) 3-Amino-4-hydroxybenzenesulfonamide derivativesCancerpH Regulation in Hypoxic Tumors
Aminopeptidase N (APN/CD13) Hydroxamic acid inhibitorsCancerAngiogenesis, Metastasis

Development of Enhanced Efficacy and Selectivity Profiles for this compound Derivatives

A central goal in the ongoing research is to improve the efficacy and, crucially, the selectivity of this compound derivatives to minimize off-target effects and enhance the therapeutic window. Structure-activity relationship (SAR) studies are pivotal in this endeavor.

Researchers have found that subtle changes to the benzamide scaffold can lead to dramatic shifts in isoform selectivity. For example, studies on HDAC inhibitors revealed that a 2-methylthiobenzamide derivative was a highly selective HDAC3 inhibitor, whereas changing the 2-methylthio group to a 2-hydroxy group resulted in a compound that inhibited HDAC1, 2, and 3 with no selectivity. researchgate.net This highlights how minor structural modifications can alter the binding mode with the catalytic zinc ion and surrounding residues. researchgate.net

In the context of CRBN binders, systematic optimization of physicochemical properties has led to the discovery of conformationally locked benzamide-type derivatives. These compounds exhibit enhanced chemical stability and a more favorable selectivity profile regarding the recruitment of off-target proteins (neosubstrates) compared to traditional phthalimide-based ligands. researchgate.net

Furthermore, the synthesis of new series of this compound derivatives has identified compounds with potent antimicrobial activity. SAR studies in this area revealed that derivatives with N-benzoyl substitutions showed greater antimicrobial activity than those with N-acetyl substitutions, a finding attributed to enhanced proton-donating capacity of the N-hydroxy group due to π-electron delocalization.

These examples demonstrate a clear trend toward rational drug design, where specific structural elements are modified to achieve desired potency and selectivity against a chosen biological target.

Scaffold ModificationTargetResultReference
2-Methylthio vs. 2-Hydroxy on Benzamide HDACsShifted from HDAC1/2/3 inhibitor to highly selective HDAC3 inhibitor researchgate.net
Conformationally Locked Benzamide Scaffold Cereblon (CRBN)Enhanced chemical stability and improved neosubstrate selectivity researchgate.net
N-Benzoyl vs. N-Acetyl Substitution Bacterial/Fungal TargetsIncreased antimicrobial efficacy

Integration of Advanced Computational and Experimental Approaches for Future Research Initiatives

The future of this compound research is increasingly reliant on the synergy between advanced computational and experimental techniques. This integrated approach accelerates the drug discovery process, from hit identification to lead optimization.

Computational Modeling: In silico methods are now standard for predicting the properties and activities of novel compounds. Molecular docking is used to simulate how derivatives bind to the active sites of target proteins like HDACs, helping to rationalize observed activity and guide the design of more potent inhibitors. nih.gov Density Functional Theory (DFT) calculations are employed to understand the structural and electronic properties of the molecules themselves. nih.gov For instance, DFT has been used to determine the most stable conformers of 2-aminobenzamides, revealing that intramolecular hydrogen bonding plays a key role in their structure. nih.gov

Experimental Characterization: These computational predictions are validated and refined using a suite of advanced experimental techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), UV-Vis, and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to confirm the chemical structures and study their properties in solution. nih.gov X-ray crystallography provides definitive, high-resolution information on how these inhibitors bind to their target enzymes, revealing key interactions that can be exploited for further optimization. nih.gov

This iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more rapid and resource-efficient exploration of the vast chemical space available for this compound derivatives. The combination of TD-DFT computations with UV-Vis spectroscopy, for example, allows for a detailed analysis of the electronic transitions within the molecules, providing deeper insight into their fundamental properties. nih.gov This integrated strategy is essential for tackling the challenges outlined previously and for designing the next generation of therapeutics based on this versatile scaffold.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-hydroxybenzamide in laboratory settings?

The synthesis typically involves condensation reactions or functional group transformations. For example, novel derivatives of this compound can be synthesized via Pd/C-catalyzed hydrogenation of nitro precursors under mild conditions (e.g., methanol, room temperature) . Alternative routes include coupling reactions using acyl chlorides or activated esters. Ensure stoichiometric control and monitor reaction progress via TLC or HPLC to optimize yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on the hydroxybenzamide (-CONHOH) and aromatic proton signals.
  • Mass spectrometry : Validate molecular weight (e.g., 152.15 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray crystallography : Use single-crystal X-ray diffraction (employing SHELX software ) to resolve bond angles and hydrogen-bonding networks critical for activity.

Q. What safety protocols are essential when handling this compound in experimental settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles.
  • Waste disposal : Segregate hazardous waste and collaborate with certified chemical disposal services .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimicrobial efficacy?

Modifications at the amino or hydroxy groups can enhance bioactivity. For instance:

  • Amino group alkylation : Introduce methyl/ethyl groups to improve lipophilicity and membrane penetration.
  • Hydroxamic acid derivatives : Replace the hydroxyl group with hydroxamate moieties to boost metal-binding capacity (e.g., targeting microbial metalloenzymes) .
    Evaluate activity via MIC assays against Gram-positive/negative bacteria and fungi, comparing IC₅₀ values of derivatives.

Q. What analytical strategies resolve contradictions in reported pharmacological data for this compound analogs?

  • Batch-to-batch consistency : Verify compound purity (>95% via HPLC) and crystallinity, as impurities can skew bioassay results .
  • Dose-response curves : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in antimicrobial testing .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate structural features with observed activity discrepancies .

Q. What emerging applications exist for this compound derivatives in pharmacological research?

  • Antimicrobial agents : Derivatives show promise against drug-resistant pathogens (e.g., Trypanosoma brucei) via inhibition of essential enzymes .
  • Fluorescent probes : Functionalize the benzamide core for polysaccharide labeling in glycan analysis (similar to 2-aminobenzamide derivatives ).
  • Enzyme inhibitors : Target histone deacetylases (HDACs) or proteasomes by optimizing the hydroxamic acid pharmacophore .

Methodological Guidance

Q. How to design experiments to study the stability of this compound under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via UV-Vis spectroscopy.
  • Serum stability : Use human serum and quantify intact compound via LC-MS over 24 hours.
  • Light sensitivity : Store samples in amber vials and compare degradation rates under light vs. dark conditions .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

  • ACD/Labs Percepta : Calculate logP, pKa, and solubility using QSPR models .
  • ChemSpider : Access validated structural data (e.g., InChI keys, SMILES) for property prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.